4-Chloro-2-fluoro-3-methoxypyridine is an important heterocyclic compound that has garnered attention in various fields of scientific research. This compound, characterized by its unique structure, plays a significant role in the synthesis of biologically active molecules and agrochemicals. Its molecular formula is , with a molecular weight of 161.56 g/mol. The compound features a pyridine ring substituted with chlorine, fluorine, and methoxy groups, which influence its chemical reactivity and biological activity.
4-Chloro-2-fluoro-3-methoxypyridine can be classified as a halogenated pyridine derivative. It is primarily sourced through synthetic routes that involve the substitution reactions on the pyridine ring. The presence of halogen atoms (chlorine and fluorine) enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis.
The synthesis of 4-chloro-2-fluoro-3-methoxypyridine typically involves several key methods:
The molecular structure of 4-chloro-2-fluoro-3-methoxypyridine can be represented by its canonical SMILES notation: COC1=C(C=CN=C1F)Cl
. The InChI representation is InChI=1S/C6H5ClFNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 161.56 g/mol |
IUPAC Name | 4-chloro-2-fluoro-3-methoxypyridine |
InChI Key | FJBDOKTZOIQLMN-UHFFFAOYSA-N |
The crystal structure data indicates that the compound adopts a specific arrangement of atoms that contributes to its unique properties .
4-Chloro-2-fluoro-3-methoxypyridine can participate in various chemical reactions:
Common reagents used in these reactions include sodium methoxide for methoxylation and palladium catalysts for cross-coupling processes.
The mechanism of action for 4-chloro-2-fluoro-3-methoxypyridine varies based on its applications. The presence of chlorine, fluorine, and methoxy groups significantly influences its biological activity by affecting binding affinities to target biomolecules. These substituents can enhance or inhibit interactions with enzymes or receptors, making this compound valuable in drug discovery and development.
4-Chloro-2-fluoro-3-methoxypyridine exhibits several notable physical properties:
The chemical properties include:
4-Chloro-2-fluoro-3-methoxypyridine has a wide range of applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8